molecular formula C7H8FN3 B8583273 1-(5-Fluoropyrimidin-2-yl)cyclopropanamine

1-(5-Fluoropyrimidin-2-yl)cyclopropanamine

Cat. No. B8583273
M. Wt: 153.16 g/mol
InChI Key: DAXULQUVILYTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C7H8FN3 and its molecular weight is 153.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Fluoropyrimidin-2-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyrimidin-2-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Fluoropyrimidin-2-yl)cyclopropanamine

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8FN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2

InChI Key

DAXULQUVILYTQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoropyrimidine-2-carbonitrile (200 mg, 1.6 mmol, 1 eq) in a dry THF under an argon atmosphere was added titanium isopropoxide (0.55 ml, 1.9 mmol, 1.2 eq) at ambient temperature and the reaction mixture was stirred for 15 min. Ethyl magnesium bromide (1M solution) in THF (4 ml, 4.0 mmol, 2.5 eq) was added via syringe slowly at ambient temperature. Then the reaction mixture was stirred for an hour. BF3.EtO (0.34 ml, 2.4 mmol, 1.5 eq) was added slowly through syringe to the mixture at 0° C. The mixture was allowed to attain ambient temperature and stirred for another one hour. 10 ml of water was added to the reaction mixture which was then filtered through Celite and the bed washed with water and ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) then extracted with DCM and washed with brine solution, dried over sodium sulphate and concentrated to give the crude product which was taken for coupling reaction without further purification. Yield: 125 mg (crude).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
4 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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